molecular formula C9H10N8O4 B12725090 Uridine, 3',5'-diazido-2',3'-dideoxy- CAS No. 136466-27-8

Uridine, 3',5'-diazido-2',3'-dideoxy-

货号: B12725090
CAS 编号: 136466-27-8
分子量: 294.23 g/mol
InChI 键: KCPSFJPBWLVUDO-XKBRQERYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

尿苷,3’,5’-二叠氮-2’,3’-二脱氧- 是一种合成的核苷类似物。它在结构上衍生自天然存在的核苷尿苷,但在特定位置进行了修饰。

准备方法

合成路线和反应条件

尿苷,3’,5’-二叠氮-2’,3’-二脱氧- 的合成通常涉及多个步骤,从尿苷开始。关键步骤包括羟基的选择性保护,然后是叠氮化反应,在 3’ 和 5’ 位置引入叠氮基团。反应条件通常需要在合适的溶剂和催化剂存在下使用叠氮化试剂,例如叠氮化钠。

工业生产方法

尿苷,3’,5’-二叠氮-2’,3’-二脱氧- 的工业生产方法在公共领域没有得到很好的记载。大规模合成可能会涉及优化实验室规模的程序以确保更高的产率和纯度,以及使用工业级试剂和设备。

化学反应分析

反应类型

尿苷,3’,5’-二叠氮-2’,3’-二脱氧- 可以发生各种化学反应,包括:

    取代反应: 叠氮基团可以参与亲核取代反应。

    还原反应: 在适当条件下,叠氮基团可以还原为胺。

    环加成反应: 叠氮基团可以进行环加成反应,例如 Huisgen 1,3-偶极环加成反应,形成三唑。

常用试剂和条件

    叠氮化钠: 用于叠氮化反应。

    氢化催化剂: 用于将叠氮基团还原为胺。

    铜催化剂: 用于环加成反应以形成三唑。

主要产品

    胺化衍生物: 由叠氮基团的还原形成。

    三唑衍生物: 由环加成反应形成。

科学研究应用

尿苷,3’,5’-二叠氮-2’,3’-二脱氧- 具有多种科学研究应用:

    化学: 用作合成更复杂分子的构件。

    生物学: 研究其对核酸代谢和功能的潜在影响。

    医学: 研究其潜在的抗病毒和抗癌特性。

作用机理

尿苷,3’,5’-二叠氮-2’,3’-二脱氧- 的作用机理涉及其掺入核酸,在那里它可以干扰正常的核酸功能。叠氮基团也可以参与生物正交反应,从而允许在生物系统中对核酸进行标记和追踪。

作用机制

The mechanism of action of Uridine, 3’,5’-diazido-2’,3’-dideoxy- involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The azido groups can also participate in bioorthogonal reactions, allowing for the labeling and tracking of nucleic acids in biological systems.

相似化合物的比较

类似化合物

    叠氮胸腺嘧啶 (AZT): 另一种具有叠氮基团的核苷类似物,用作抗病毒药物。

    2’,3’-二脱氧尿苷: 一种在 2’ 和 3’ 位置缺少羟基的核苷类似物。

独特性

尿苷,3’,5’-二叠氮-2’,3’-二脱氧- 的独特之处在于其在 3’ 和 5’ 位置同时存在叠氮基团,这使得能够进行特定化学修饰和反应,而其他核苷类似物无法实现这些修饰和反应。

生物活性

Uridine, 3',5'-diazido-2',3'-dideoxy- is a synthetic nucleoside analog that has garnered interest due to its potential antiviral properties, particularly in the context of HIV treatment. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and implications for therapeutic applications.

Chemical Structure and Properties

Uridine, 3',5'-diazido-2',3'-dideoxy- is characterized by the presence of azido groups at the 3' and 5' positions of the uridine molecule, which alters its interaction with nucleic acid synthesis pathways. The structural modifications enhance its stability and bioactivity compared to natural nucleosides.

The primary mechanism by which uridine analogs exert their biological effects involves the inhibition of viral reverse transcriptase and DNA polymerases. Specifically, uridine, 3',5'-diazido-2',3'-dideoxy- is thought to compete with natural nucleotides during viral replication, ultimately leading to chain termination. This mechanism is similar to that of other nucleoside reverse transcriptase inhibitors (NRTIs) used in HIV therapy.

Antiviral Activity

Research has demonstrated that uridine, 3',5'-diazido-2',3'-dideoxy- exhibits significant antiviral activity against HIV. In a study involving human T lymphocyte H9 cells infected with HIV-1 strain IIIB, the compound displayed notable cytotoxicity and antiviral effects. The effective concentration required for half-maximal inhibition (EC50) was determined to be approximately 30 µM, indicating a potent action against viral replication .

Comparative Efficacy

A comparative analysis of various azido-nucleotide analogs revealed that uridine, 3',5'-diazido-2',3'-dideoxy- possesses superior antiviral properties compared to its counterparts. For instance, while other analogs exhibited varying levels of inhibition against AZT-resistant strains, this compound maintained efficacy across different strains of HIV .

Clinical Observations

In clinical settings, uridine analogs have been evaluated for their safety and efficacy profiles. One notable study observed that long-term administration of related compounds led to adverse side effects in patients, prompting further investigation into the biochemical mechanisms underlying these reactions .

Laboratory Findings

Laboratory studies have also highlighted the potential for uridine analogs to induce apoptosis in infected cells. In vitro experiments demonstrated that treatment with uridine, 3',5'-diazido-2',3'-dideoxy- resulted in increased rates of cell death among HIV-infected T cells compared to untreated controls .

Potential Applications

Given its antiviral properties, uridine, 3',5'-diazido-2',3'-dideoxy- is being explored as a potential therapeutic agent for HIV treatment. Its ability to inhibit viral replication while minimizing cytotoxicity positions it as a candidate for further development in combination therapies aimed at enhancing treatment efficacy and reducing resistance.

Summary Table: Biological Activity Overview

Property Details
Chemical Structure Uridine with 3' and 5' azido groups
Mechanism of Action Inhibition of reverse transcriptase
Antiviral Efficacy (EC50) ~30 µM against HIV-1
Cytotoxicity Induces apoptosis in infected T cells
Clinical Implications Potential use in combination therapy

属性

CAS 编号

136466-27-8

分子式

C9H10N8O4

分子量

294.23 g/mol

IUPAC 名称

1-[(2R,4S,5S)-4-azido-5-[azido(hydroxy)methyl]oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10N8O4/c10-15-13-4-3-6(21-7(4)8(19)14-16-11)17-2-1-5(18)12-9(17)20/h1-2,4,6-8,19H,3H2,(H,12,18,20)/t4-,6+,7-,8?/m0/s1

InChI 键

KCPSFJPBWLVUDO-XKBRQERYSA-N

手性 SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)C(N=[N+]=[N-])O)N=[N+]=[N-]

规范 SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)C(N=[N+]=[N-])O)N=[N+]=[N-]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。